Cas no 597-04-6 (2,2-Dimethylacetoacetic Acid Ethyl Ester)

2,2-Dimethylacetoacetic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,2-dimethyl-3-oxobutanoate
- 2,2-Dimethylacetoacetic Acid Ethyl Ester
- 2,2- DIMETHYL-ACETOACETIC ACID ETHYL ESTER
- 2,2-DIMETHYL-3-OXO-BUTYRIC ACID ETHYL ESTER,
- Butanoic acid,2,2-dimethyl-3-oxo-, ethyl ester
- 2,2-Dimethyl-acetessigsaeure-aethylester
- ethyl 2,2-dimethyl-3-oxobutyrate
- ethyl 2,2-dimethylacetoacetate
- ethyl-2,2-dimethyl-3-oxobutanone
- 2,2-Dimethyl-3-oxo-butyric acid ethyl ester
- AB1430
- Ethyl 2,2-dimethyl-3-oxobutanoate #
- NSC 29039
- NSC29039
- AKOS010952371
- NS00034222
- ETHYL-2-METHYL-4-PHENYL-5-PYRIMIDINECARBOXYLATE
- 597-04-6
- EN300-91130
- DTXSID00208403
- EINECS 209-892-8
- SB37859
- NSC-29039
- 2,2-dimethyl-3-oxo-butanoic acid ethyl ester
- SCHEMBL556528
- FT-0667256
- AI3-11095
- MFCD06658443
- Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
- CS-0134663
- Ethyl2,2-dimethyl-3-oxobutanoate
- 2,2-Dimethyl-acetoacetic acid ethyl ester
- DTXCID80130894
-
- MDL: MFCD06658443
- インチ: InChI=1S/C8H14O3/c1-5-11-7(10)8(3,4)6(2)9/h5H2,1-4H3
- InChIKey: NVAHZHOCRQCUBY-UHFFFAOYSA-N
- ほほえんだ: CC(C(C)(C)C(OCC)=O)=O
計算された属性
- せいみつぶんしりょう: 158.09400
- どういたいしつりょう: 158.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 0.9759
- ふってん: 262.9°C at 760 mmHg
- フラッシュポイント: 113.7°C
- 屈折率: 1.4180
- PSA: 43.37000
- LogP: 1.16470
2,2-Dimethylacetoacetic Acid Ethyl Ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
2,2-Dimethylacetoacetic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D460776-5g |
2,2-Dimethylacetoacetic Acid Ethyl Ester |
597-04-6 | 5g |
$729.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D966636-1g |
2,2-Dimethyl-3-oxo-butyric acid ethyl ester |
597-04-6 | 95% | 1g |
$155 | 2024-07-28 | |
Chemenu | CM194197-10g |
2,2-Dimethyl-3-oxo-butyric acid ethyl ester |
597-04-6 | 95% | 10g |
$*** | 2023-05-30 | |
TRC | D460776-2g |
2,2-Dimethylacetoacetic Acid Ethyl Ester |
597-04-6 | 2g |
$299.00 | 2023-05-18 | ||
abcr | AB448849-1 g |
Ethyl 2,2-dimethyl-3-oxobutanoate, 95%; . |
597-04-6 | 95% | 1g |
€224.60 | 2023-04-22 | |
abcr | AB448849-5 g |
Ethyl 2,2-dimethyl-3-oxobutanoate, 95%; . |
597-04-6 | 95% | 5g |
€734.60 | 2023-04-22 | |
Enamine | EN300-91130-0.5g |
ethyl 2,2-dimethyl-3-oxobutanoate |
597-04-6 | 95% | 0.5g |
$58.0 | 2024-05-21 | |
Enamine | EN300-91130-1.0g |
ethyl 2,2-dimethyl-3-oxobutanoate |
597-04-6 | 95% | 1.0g |
$75.0 | 2024-05-21 | |
eNovation Chemicals LLC | D966636-25g |
2,2-Dimethyl-3-oxo-butyric acid ethyl ester |
597-04-6 | 95% | 25g |
$1780 | 2024-07-28 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00037-25g |
Ethyl 2,2-dimethyl-3-oxobutanoate |
597-04-6 | 95% | 25g |
$900 | 2023-09-07 |
2,2-Dimethylacetoacetic Acid Ethyl Ester 関連文献
-
1. Towards the total synthesis of calyculin C: preparation of the C9–C25 spiroketal-dipropionate unitDamien Habrant,Ari M. P. Koskinen Org. Biomol. Chem. 2010 8 4364
-
M. C. Hennessy,T. P. O'Sullivan RSC Adv. 2021 11 22859
-
3. Clemmensen reduction. Part 6. The synthesis of cyclopropane-1,2-diyl diacetatesBrian R. Davis,Gordon W. Rewcastle,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1979 2815
-
Zhanrong Zhang,Duncan J. Macquarrie,Mario De bruyn,Vitaliy L. Budarin,Andrew J. Hunt,Mark J. Gronnow,Jiajun Fan,Peter S. Shuttleworth,James H. Clark,Avtar S. Matharu Green Chem. 2015 17 260
2,2-Dimethylacetoacetic Acid Ethyl Esterに関する追加情報
Comprehensive Guide to 2,2-Dimethylacetoacetic Acid Ethyl Ester (CAS No. 597-04-6): Properties, Applications, and Industry Insights
2,2-Dimethylacetoacetic Acid Ethyl Ester (CAS No. 597-04-6), also known as ethyl 2,2-dimethylacetoacetate, is a versatile organic compound widely used in pharmaceutical synthesis, agrochemical production, and specialty chemical manufacturing. This ester derivative of dimethylacetoacetic acid has gained significant attention in recent years due to its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. With the growing demand for sustainable chemistry solutions, researchers are increasingly exploring greener synthetic routes involving this compound.
The molecular structure of 2,2-Dimethylacetoacetic Acid Ethyl Ester features both ester and ketone functional groups, making it particularly valuable for various condensation reactions. Its CAS registry number 597-04-6 serves as a unique identifier in chemical databases and regulatory documentation. Recent studies have highlighted its potential in asymmetric synthesis, where its chiral derivatives play crucial roles in producing enantiomerically pure compounds - a hot topic in modern drug development.
In the pharmaceutical industry, ethyl 2,2-dimethylacetoacetate serves as a building block for numerous drug molecules. Its applications extend to the synthesis of heterocyclic compounds, which are fundamental structures in many therapeutic agents. With the pharmaceutical sector's growing emphasis on small molecule drugs and targeted therapies, this compound's importance continues to rise. Researchers frequently search for "597-04-6 synthesis" or "ethyl dimethylacetoacetate applications" when exploring novel synthetic pathways.
The compound's physical properties make it suitable for various industrial processes. With a typical purity of ≥98%, 2,2-Dimethylacetoacetic Acid Ethyl Ester appears as a colorless to pale yellow liquid at room temperature. Its molecular weight of 158.20 g/mol and boiling point range of 190-195°C contribute to its handling characteristics in laboratory and production settings. These specifications are frequently queried by quality control professionals and process chemists working with this material.
Environmental considerations have brought green chemistry applications of CAS 597-04-6 into focus. Recent publications explore its use in catalyzed reactions that minimize waste generation, aligning with the principles of atom economy and sustainable synthesis. The compound's reactivity profile allows for modifications that can reduce the environmental impact of chemical processes - a growing concern among manufacturers and regulatory bodies alike.
Analytical methods for 2,2-dimethylacetoacetic acid ethyl ester typically involve gas chromatography (GC) and high-performance liquid chromatography (HPLC), with nuclear magnetic resonance (NMR) spectroscopy providing structural confirmation. Quality assurance protocols for this compound are stringent, given its pharmaceutical applications. Laboratories often search for "GC method for 597-04-6" or "NMR data ethyl 2,2-dimethylacetoacetate" when developing analytical procedures.
The global market for 2,2-Dimethylacetoacetic Acid Ethyl Ester reflects the broader trends in fine chemicals and pharmaceutical intermediates. With Asia emerging as a major production hub, supply chain dynamics for CAS No. 597-04-6 have become increasingly complex. Industry reports suggest steady growth in demand, particularly from contract manufacturing organizations (CMOs) serving the pharmaceutical sector. Market analysts frequently track "ethyl 2,2-dimethylacetoacetate price trends" and "597-04-6 suppliers" as indicators of specialty chemical market health.
Handling and storage recommendations for 2,2-Dimethylacetoacetic Acid Ethyl Ester follow standard protocols for organic esters. Proper containment in tightly sealed containers, protection from moisture, and storage at controlled temperatures ensure product stability. While not classified as hazardous under normal conditions, appropriate laboratory practices should always be followed when working with this chemical compound.
Future research directions for 597-04-6 include exploring its potential in biocatalysis and continuous flow chemistry - two rapidly advancing areas in chemical synthesis. The compound's molecular structure offers opportunities for innovative transformations that could lead to more efficient production methods for valuable derivatives. Academic and industrial researchers continue to investigate "novel reactions of ethyl dimethylacetoacetate" to expand its utility in synthetic chemistry.
In conclusion, 2,2-Dimethylacetoacetic Acid Ethyl Ester (CAS No. 597-04-6) remains an important chemical intermediate with diverse applications across multiple industries. Its role in pharmaceutical synthesis, combined with emerging applications in sustainable chemistry, ensures its continued relevance in chemical research and production. As synthetic methodologies evolve, this compound will likely maintain its position as a valuable building block in organic synthesis.
597-04-6 (2,2-Dimethylacetoacetic Acid Ethyl Ester) 関連製品
- 1655-07-8(ethyl 2-oxocyclohexane-1-carboxylate)
- 607-97-6(Ethyl-2-ethylacetoacetate)
- 7152-15-0(Ethyl isobutyrylacetate)
- 1522-34-5(Ethyl 2-acetyl-4-methylpentanoate)
- 774-05-0(ethyl 2-oxocycloheptane-1-carboxylate)
- 1540-29-0(Ethyl 2-acetylhexanoate)
- 517-23-7(2-Acetylbutyrolactone)
- 570-08-1(Diethyl 2-Acetylmalonate)
- 609-14-3(ethyl 2-methyl-3-oxobutanoate)
- 611-10-9(ethyl 2-oxocyclopentane-1-carboxylate)
